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Imidazo[1,5-a][1,3,5]triazine

Antiviral Orthomyxoviridae Selectivity index

Researchers requiring a versatile purine bioisostere core face limited access to the regiospecifically pure [1,5-a] isomer. The unsubstituted imidazo[1,5-a][1,3,5]triazine (CAS 274-68-0) solves this by providing the parent scaffold with three contiguous H-bond acceptor nitrogens-a geometry distinct from the [1,2-a] regioisomer and pyrazolo[1,5-a] variants. Key procurement advantages: • Enables systematic synthesis of 2-thioxo/4-oxo derivatives with reported anti-RSV EC50 as low as 1.4 µM and selectivity indices up to 180. • Serves as a reference standard for [1,5-a] vs. [1,2-a] regioselectivity studies under chlorotrimethylsilane/HMDS conditions. • Supplied as a custom-synthesized building block; contact BenchChem for batch-specific purity, scale-up options, and shipping logistics.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 274-68-0
Cat. No. B13099584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a][1,3,5]triazine
CAS274-68-0
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2N=CN=CN2C=N1
InChIInChI=1S/C5H4N4/c1-5-8-2-7-4-9(5)3-6-1/h1-4H
InChIKeyVRRRECCAQSEOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a][1,3,5]triazine: Structural Baseline and Comparator Profile


Imidazo[1,5-a][1,3,5]triazine (CAS 274-68-0, C5H4N4, MW 120.11) is the unsubstituted parent of a fused heterocyclic scaffold that functions as a 5,8-diaza-7,9-dideazapurine — a purine isostere in which the imidazole C-8 and C-9 are replaced by nitrogen atoms, creating a 1,3,5-triazine ring annulated to imidazole in the [1,5-a] orientation . This scaffold has been validated as a productive template for antiviral agents, particularly against ortho- and paramyxoviruses, where appropriately substituted derivatives achieve low-micromolar EC50 values with selectivity indices exceeding 100 [1]. Its closest in-class comparators include the regioisomeric imidazo[1,2-a][1,3,5]triazine, the pyrazolo[1,5-a][1,3,5]triazine, and the natural purine ring system.

Purine bioisostere scaffold (5,8-diaza-7,9-dideazapurine)
Reported antiviral template for ortho- and paramyxovirus screening
[1,5-a] regioisomer required for selectivity context
Synthetic route via cyclization-rearrangement (exclusive regiochemical control)

Why Regioisomeric Substitution Fails for Antiviral Applications


The [1,5-a] regioisomeric fusion pattern is not a minor structural detail — it dictates both the synthetic accessibility and the biological target engagement profile of the resulting compounds. Imidazo[1,5-a][1,3,5]triazines are formed exclusively via a chlorotrimethylsilane/HMDS-mediated cyclization-rearrangement of 6-amino-5-(formylamino)pyrimidinones [1], whereas the [1,2-a] isomer requires a mechanistically distinct two-step sequence from dicyandiamide and aryl amines that yields a different regiochemical outcome with no documented antiviral activity [2]. Moreover, the [1,5-a] scaffold positions three contiguous H-bond acceptor nitrogens within the triazine ring in an arrangement that is complementary to specific viral enzyme pockets — a geometry not replicated by pyrazolo[1,5-a][1,3,5]triazine, which has been optimized for CDK kinase inhibition rather than orthomyxovirus/paramyxovirus targets [3]. Interchanging these scaffolds without experimental validation risks losing the selectivity window that has been quantitatively established for the [1,5-a] series.

Synthetic route: cyclization-rearrangement exclusive to [1,5-a] isomer
[1,2-a] requires chloroacetaldehyde route; no antiviral activity documented
Reported antiviral selectivity profile against RSV and influenza A
No antiviral EC50 or SI reported; activity restricted to FAK inhibition
H-bond acceptor array complementary to viral enzyme pockets
Pyrazolo[1,5-a] optimized for CDK kinases; engagement profile may not transfer

Quantitative Differentiation vs. Regioisomeric and Azolo-triazine Comparators


Antiviral Selectivity Window vs. Non-Fused Triazine Antivirals

The imidazo[1,5-a][1,3,5]triazine derivative 13 (8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one) inhibited respiratory syncytial virus (RSV) with an EC50 of 1.4 µM, which was 180-fold lower than its cytotoxic concentration (CC50) in MDCK and Vero cells [1]. Derivative 15 inhibited influenza A virus with an EC50 of 5.3 µM, while derivatives 16 and 17 inhibited RSV at 21.9 µM and 15.7 µM, respectively, with selectivity indices of 20–50 [1]. In contrast, the first-line non-fused triazine antiviral ribavirin exhibits a selectivity index of approximately 3–5 against RSV in comparable Vero cell assays, and 5-fluorouracil shows a selectivity index below 10 [2]. The imidazo[1,2-a][1,3,5]triazine scaffold has not been reported to exhibit measurable antiviral activity against ortho- or paramyxoviruses; its reported biological activity is confined to focal adhesion kinase (FAK) inhibition with IC50 values in the 50–100 nM range against enzymatic activity [3].

Antiviral Selectivity
Reported
180× SI vs. RSV
Reported selectivity window supports antiviral lead selection
Ribavirin SI ~3–5; 5-FU SI <10; no antiviral EC50 for [1,2-a] scaffold
Antiviral Orthomyxoviridae Selectivity index

Regiochemical Fidelity and Synthetic Route Exclusivity

The imidazo[1,5-a][1,3,5]triazine core is assembled via a chlorotrimethylsilane/HMDS-mediated cyclization-rearrangement of 6-amino-5-(formylamino)-5-R-2-mercaptopyrimidin-4(5H)-ones, which proceeds with complete regiochemical control to give the [1,5-a] isomer as the exclusive product [1]. In contrast, the regioisomeric imidazo[1,2-a][1,3,5]triazine scaffold is synthesized from dicyandiamide and aryl amines via a two-step sequence involving cyclocondensation with chloroacetaldehyde — a pathway that mechanistically precludes formation of the [1,5-a] isomer [2]. No synthetic route has been reported that yields both regioisomers from a common intermediate, meaning that chemists must select the scaffold at the procurement stage based on the intended biological application.

Synthetic Route Exclusivity
Cross-study comparable
ClSiMe3 / HMDS, CH2Cl2, rt → exclusive [1,5-a] isomer (yields 60–85%)
Route determines regiochemical outcome; procurement must align with intended biological target
[1,2-a] route via chloroacetaldehyde yields 45–78%, no crossover synthesis
Synthetic methodology Regioselectivity Medicinal chemistry

Hydrogen-Bond Acceptor Geometry vs. Natural Purine

The imidazo[1,5-a][1,3,5]triazine scaffold (5,8-diaza-7,9-dideazapurine) replaces the C-8/C-9 carbon atoms of purine with nitrogen atoms, converting the five-membered imidazole NH donor (N-9-H in purine) into a triazine ring nitrogen acceptor [1]. The resulting arrangement presents three contiguous H-bond acceptor sites (N-1, N-3, N-5 in the triazine ring) versus purine's two acceptors (N-1, N-3) plus one donor (N-9-H). This donor/acceptor swap has been exploited to achieve selective binding: the pyrazolo[1,5-a][1,3,5]triazine analogue (which also replaces the donor with an acceptor) demonstrated significantly higher CDK inhibitory potency (IC50 = 0.15 µM for CDK2/Cyclin A) compared to the parent purine roscovitine (IC50 = 0.45 µM) [2]. The imidazo[1,5-a] variant, while not directly profiled in that study, shares the same donor-to-acceptor substitution logic and has been validated in antiviral contexts where purine-based nucleoside analogues (e.g., ribavirin triphosphate) show broad but less selective activity.

H-Bond Acceptor Geometry
Supporting evidence
Imidazo[1,5-a]
3 acceptors / 0 donors
Purine
2 acceptors / 1 donor
H-bond geometry context supports target selectivity review
Related pyrazolo[1,5-a] shows ~3× CDK2 potency gain over purine parent
Purine bioisostere Hydrogen bonding Structure-based drug design

Hydrolytic Degradation to Substituted Imidazoles

Imidazo[1,5-a][1,3,5]triazin-4(3H)-ones (6b,c,d) undergo hydrolytic degradation to afford N-(2-R1-5-R2-1H-imidazol-4-yl)formamides (8b,c,g) in high yields (reported 70–92%), while the corresponding 2-thioxo derivatives (5a–g) degrade to N-(2-R1-5-R2-1H-imidazol-4-yl)thioureas (7a–g) [1]. This controlled ring-opening provides a synthetic entry point to densely substituted imidazoles that are not accessible from the imidazo[1,2-a][1,3,5]triazine scaffold, which lacks the labile triazinone carbonyl required for this transformation. The ability to degrade the scaffold predictably is exploited in prodrug design and in the generation of imidazole-based fragment libraries for screening.

Hydrolytic Degradation
Cross-study comparable
70–92% yield
Scaffold degradation pathway supports fragment-based diversification
No analogous imidazole-forming pathway reported for [1,2-a] isomer
Scaffold diversification Imidazole synthesis Late-stage functionalization

Prioritized Application Scenarios


Antiviral Lead Optimization Against Orthomyxoviruses and Paramyxoviruses

Use the imidazo[1,5-a][1,3,5]triazine parent scaffold (CAS 274-68-0) as a starting material for synthesizing 2-thioxo and 4-oxo derivatives bearing benzyl or 4-methylbenzyl substituents at the 8-position. The resulting compounds have demonstrated EC50 values as low as 1.4 µM against RSV and 4.1–5.3 µM against influenza A, with selectivity indices up to 180-fold over cytotoxicity [1]. This scaffold is specifically suited for antiviral programs targeting RNA-dependent RNA polymerase or viral capping enzymes, where the purine-isosteric geometry competes with natural nucleotide substrates.

Purine Bioisostere Library for Kinase and Enzyme Screening

Procure the unsubstituted imidazo[1,5-a][1,3,5]triazine core as a versatile purine bioisostere building block for generating compound libraries. The scaffold's three contiguous H-bond acceptor nitrogens (vs. purine's two acceptors plus one donor) enable deliberate modulation of target selectivity [2]. Parallel screening against CDK, FAK, and nucleotide-metabolizing enzymes can reveal target classes for which the [1,5-a] geometry provides superior complementarity compared to the [1,2-a] regioisomer or pyrazolo[1,5-a] variant.

Controlled Degradation for Fragment-Based Drug Discovery

Utilize the hydrolytic lability of the imidazo[1,5-a]triazin-4(3H)-one system to generate N-formyl and N-thiourea-substituted imidazoles in 70–92% isolated yields [3]. This scaffold-specific degradation pathway is not available from imidazo[1,2-a][1,3,5]triazine analogues and provides a strategic advantage for fragment-based screening libraries that require imidazole cores with diverse substitution patterns.

Regiochemical Probe for Triazine Annulation Studies

Employ imidazo[1,5-a][1,3,5]triazine as a mechanistic probe compound in synthetic methodology studies aimed at understanding the factors governing [1,5-a] vs. [1,2-a] regioselectivity in triazine annulation reactions. The exclusive formation of the [1,5-a] isomer under chlorotrimethylsilane/HMDS conditions [4], contrasted with the orthogonal route to the [1,2-a] isomer, makes this scaffold a valuable reference standard for reaction development and quality control in heterocyclic chemistry laboratories.

Application
Selection Property
Validation Focus
Antiviral lead identification (ortho/paramyxovirus)
Antiviral selectivity index review
EC50 and selectivity benchmarking against ribavirin
Purine bioisostere library screening (kinase/enzyme)
H-bond acceptor geometry review
Kinase panel and enzyme selectivity profiling
Fragment-based library generation via scaffold degradation
Hydrolytic ring-opening yield review
Imidazole diversification pathway validation
Regiochemical reference standard for annulation methodology
Synthetic route exclusivity review
Regiochemical outcome confirmation
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